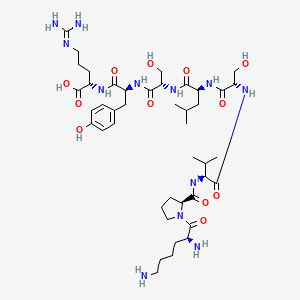
Kpvslsyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kpvslsyr is a synthetic peptide derived from the N-terminal sequence of the chemokine stromal cell-derived factor-1 (SDF-1). This compound is known for its ability to bind and activate the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kpvslsyr can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity .
Industrial Production Methods
The scalability of SPPS makes it suitable for industrial production of peptides like this compound .
Chemical Reactions Analysis
Types of Reactions
Kpvslsyr primarily undergoes binding and activation reactions with the CXCR4 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its interaction with biological targets .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine). The reaction conditions include standard SPPS protocols, with specific conditions optimized for each step to ensure high yield and purity .
Major Products Formed
The primary product of the synthesis is the this compound peptide itself. During its interaction with the CXCR4 receptor, it may induce conformational changes and downstream signaling events, but it does not form additional chemical products in the traditional sense .
Scientific Research Applications
Kpvslsyr has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and developing peptide-based drugs.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for targeting CXCR4 in cancer and HIV-1 infection.
Industry: Utilized in the development of peptide-based delivery systems and diagnostic tools.
Mechanism of Action
Kpvslsyr exerts its effects by binding to the CXCR4 receptor, a G protein-coupled receptor. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which in turn trigger various cellular responses such as chemotaxis, cell survival, and proliferation .
Comparison with Similar Compounds
Similar Compounds
SDF-1: The natural ligand for CXCR4, with a similar sequence and function.
IT1t: A small molecule antagonist of CXCR4.
Uniqueness
Kpvslsyr is unique in its ability to mimic the N-terminal sequence of SDF-1, allowing it to specifically bind and activate CXCR4. Unlike small molecule antagonists like IT1t and cyclic peptides like CVX15, this compound functions as an agonist, promoting receptor activation rather than inhibition .
Properties
CAS No. |
214402-72-9 |
|---|---|
Molecular Formula |
C43H72N12O12 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
DYWZTLYKMVSMFH-LGYYRGKSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















